2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

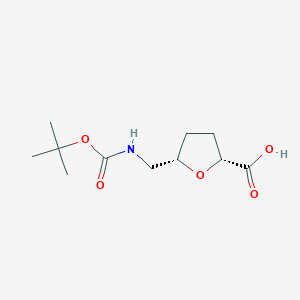

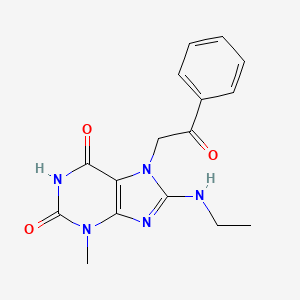

“2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide” is an organic compound . It is a derivative of the indene group of compounds, which are hydrocarbons that consist of a benzene ring fused with a cyclopentene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . Another study described the successful synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives .Molecular Structure Analysis

The molecular structure of “2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide” can be inferred from its name. It contains an indene core, which is a fused ring structure consisting of a benzene ring and a cyclopentene ring . The “2-hydroxy” and “2-carboxamide” groups are attached to the second carbon of the cyclopentene ring.科学研究应用

Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes

One study delves into the acid-catalyzed ring-opening reactions of 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides. When exposed to trifluoroacetic acid and 2-naphthol, these compounds undergo ring opening, leading to the creation of new substituted dibenzoxanthenes. This process illustrates the potential of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide derivatives in the synthesis of complex molecular structures, which could have applications in materials science or as intermediates in organic synthesis (Gazizov et al., 2015).

Corrosion Inhibition for Mild Steel

In another application, derivatives of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide were investigated for their anti-corrosive properties on mild steel in hydrochloric acid solutions. The study showcased these compounds as effective corrosion inhibitors, with efficiency increasing alongside inhibitor concentration. This research highlights the compound's utility in industrial applications, particularly in extending the lifespan of metal structures and components (Saady et al., 2018).

Adsorption Properties for Water Treatment

Research on the polyaminocarboxylated modified hydrochar (ACHC) synthesized to introduce amino, hydroxyl, and carboxylate groups for water treatment applications also reveals significant relevance. The modified hydrochar demonstrated exceptional adsorption capacities for both Cu(II) ions and methylene blue from water, showcasing the potential of incorporating 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide derivatives in environmental remediation efforts (Li et al., 2019).

Bio-based Production of Monomers and Polymers

Furthermore, the bio-based production of monomers and polymers using metabolically engineered microorganisms presents a sustainable approach to materials science. Derivatives of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide could potentially serve as precursors in the synthesis of polyamides and other polymers, contributing to the development of eco-friendly materials (Chung et al., 2015).

属性

IUPAC Name |

2-hydroxy-1,3-dihydroindene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIZSGVUGGHXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)

![8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2733865.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2733867.png)

![(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2733869.png)

![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)

![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)